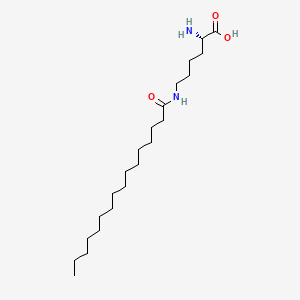
N6-棕榈酰赖氨酸
描述
“N6-Palmitoyl lysine” is a molecule with the molecular formula C22H44N2O3 . It has an average mass of 384.596 Da and a monoisotopic mass of 384.335205 Da . This molecule contains a total of 71 atoms, including 44 Hydrogen atoms, 22 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .
Molecular Structure Analysis
“N6-Palmitoyl lysine” has a complex structure with 1 defined stereocentre . It contains a total of 70 bonds, including 26 non-H bonds, 2 multiple bonds, 20 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .
Physical And Chemical Properties Analysis
“N6-Palmitoyl lysine” has a density of 1.0±0.1 g/cm3, a boiling point of 569.3±45.0 °C at 760 mmHg, and a flash point of 298.1±28.7 °C . It has a molar refractivity of 112.7±0.3 cm3, a polar surface area of 92 Å2, and a molar volume of 396.3±3.0 cm3 .
科学研究应用
抑制一氧化氮合酶
类似N6-棕榈酰赖氨酸的分子,如L-N6-(1-亚硝基乙基)-赖氨酸,已被研究用于抑制一氧化氮合酶。这种抑制在细胞信号传导和免疫反应中具有重要意义。在体外和体内环境中,L-N6-(1-亚硝基乙基)-赖氨酸被发现比其他化合物如NG-单甲基-L-精氨酸更有效(Stenger et al., 1995)。
化妆品应用
包括赖氨酸在内的棕榈肽广泛用于抗衰老化妆品中。通过开发的LC-MS/MS分析程序成功定量了化妆品配方中的含量,突显了它们在化妆品行业中的普遍性和重要性(Chirita et al., 2009)。
脂质体的功能化
N6-棕榈酰赖氨酸已被用于合成亲脂氨基和羧基成分,用于功能化脂质体。这些脂质体可以携带功能性残基,使它们在药物和基因传递应用中具有潜在用途(Schott et al., 1988)。
增强皮肤渗透和保留
液晶纳米颗粒形式的棕榈酰赖氨酸苏氨酸苏氨酸赖氨酸丝氨酸已被探索用于增强肽的皮肤渗透和保留,表明其在经皮药物传递系统中的潜力(Selvaraj et al., 2021)。
聚合物囊泡用于药物传递
以棕榈酸修饰的两性聚-L-赖氨酸聚合物已被开发用于制备用于药物和基因传递的囊泡。这些囊泡在靶向传递治疗药物方面显示出潜力(Wang et al., 2001)。
抗皱特性
包括棕榈酰赖氨酸苏氨酸苏氨酸赖氨酸丝氨酸(pal-KTTKS)在内的棕榈五肽已被证明在改善光老化人皮肤方面具有显著作用,强化了它在化妆皮肤学中的应用(Robinson et al., 2005)。
作用机制
Target of Action
N6-Palmitoyl lysine, a type of non-ionic surfactant , is involved in the process of protein palmitoylation . The primary targets of this compound are proteins with cysteine residues . These proteins are modified to form a thioester with a palmitoyl group, a process that is crucial for the regulation of many cellular proteins .
Mode of Action
The interaction of N6-Palmitoyl lysine with its targets involves the formation of a thioester bond between the palmitoyl group of the compound and the cysteine thiols on the target protein . This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .
Biochemical Pathways
The process of protein palmitoylation, in which N6-Palmitoyl lysine plays a significant role, affects almost all RNA metabolism processes that determine the fate of cells . Palmitoylation is controlled by two opposing types of enzymes: Palmitoyl acyltransferases (PATs) catalyze the attachment of palmitoyl groups, while the removal of thioester-linked long-chain fatty acids from cysteine residues is mediated by acyl protein thioesterases (APTs) .
Pharmacokinetics
The compound’s molecular formula is c22h44n2o3, and it has an average mass of 384596 Da
Result of Action
The result of N6-Palmitoyl lysine’s action is the modification of target proteins, which can alter their function and localization within the cell . This modification can have significant effects on cellular processes, including signal transduction and protein-protein interactions .
Action Environment
The action of N6-Palmitoyl lysine can be influenced by various environmental factors. For instance, the temperature and reaction time can affect the efficiency of the surfactant formation from palmitate acid and L-lysine
属性
IUPAC Name |
(2S)-2-amino-6-(hexadecanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKZTTDNVPAHNP-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309724 | |
| Record name | N6-(1-Oxohexadecyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59012-43-0, 59012-44-1 | |
| Record name | N6-(1-Oxohexadecyl)-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59012-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N6-(1-Oxohexadecyl)-L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-Palmitoyl lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-(1-Oxohexadecyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6-(1-oxohexadecyl)-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N6-PALMITOYL LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KUR4D1LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B1657889.png)
![4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenol](/img/structure/B1657890.png)
![4-[[(Z)-N-(4-chlorophenyl)sulfonyl-C-phenylcarbonimidoyl]amino]benzoic acid](/img/structure/B1657891.png)




![4-methyl-N-[(Z)-2-(3-nitrophenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]benzamide](/img/structure/B1657903.png)
![Ethyl 4-{3-[2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-en-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B1657904.png)
![3-[[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]-1H-indole](/img/structure/B1657906.png)
![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1657907.png)

![1-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-phenylurea](/img/structure/B1657910.png)
![N-[(E)-1-(3-bromophenyl)-3-(dimethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1657911.png)